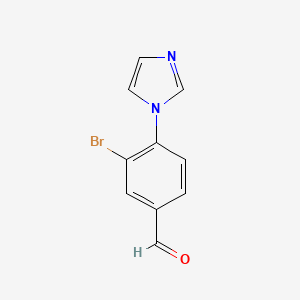

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRSHCXIXJNGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700189 | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861932-08-3 | |

| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, a key building block in contemporary medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol via Ullmann condensation, and its significant applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a critical resource for researchers engaged in drug discovery and process development, offering actionable insights and detailed experimental procedures.

Introduction: A Versatile Heterocyclic Building Block

This compound, registered under CAS number 861932-08-3, is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a reactive aldehyde group, a strategically positioned bromine atom, and an imidazole moiety, offers multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and targeted drug design. The imidazole ring, in particular, is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.

The strategic placement of the bromine atom and the imidazole group on the benzaldehyde scaffold allows for diverse synthetic transformations. The aldehyde can be readily converted into a variety of functional groups, while the bromine atom is amenable to cross-coupling reactions, enabling the introduction of additional molecular complexity. This versatility has positioned this compound as a sought-after precursor in the synthesis of novel kinase inhibitors and other targeted therapies.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 861932-08-3 | [1][2] |

| Molecular Formula | C₁₀H₇BrN₂O | [1][2] |

| Molecular Weight | 251.08 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point | 400.7°C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C, under nitrogen | [1] |

| Purity | ≥98% | [1] |

| InChI Key | MWRSHCXIXJNGGF-UHFFFAOYSA-N | [1] |

Safety Information:

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis Protocol: Ullmann Condensation

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Rationale Behind Experimental Choices

-

Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type C-N bond formation.

-

Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the imidazole, facilitating its nucleophilic attack on the aryl halide.

-

Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.

-

Temperature: The reaction typically requires elevated temperatures to overcome the activation energy for the C-N bond formation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural features of this compound make it a highly valuable building block in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The imidazole moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors that anchors the small molecule to the ATP-binding site of the kinase. The benzaldehyde functionality serves as a versatile handle for introducing various substituents that can interact with other regions of the kinase, thereby enhancing potency and selectivity. The bromine atom allows for further diversification of the molecular scaffold through cross-coupling reactions, enabling the exploration of a wider chemical space.

While specific examples of marketed drugs derived directly from this starting material are not yet prevalent, its use as an intermediate in the synthesis of potent kinase inhibitors is documented in the patent literature, highlighting its importance in ongoing drug discovery efforts.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. While a publicly available, experimentally determined NMR spectrum for this specific compound is not readily found, the expected spectral data can be predicted based on its structure and comparison with similar compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiple signals in the range of 7.0-8.5 ppm), an aldehyde proton (singlet around 9.5-10.5 ppm), and imidazole protons (three distinct signals in the aromatic region). |

| ¹³C NMR | Aromatic carbons (multiple signals between 110-150 ppm), an aldehyde carbon (around 190 ppm), and imidazole carbons. |

| Mass Spec. | [M+H]⁺ at m/z 251.98 (calculated for C₁₀H₈BrN₂O⁺). |

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile structure, combined with a reliable synthetic route, makes it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive resource for researchers, offering essential data and a practical synthesis protocol to facilitate its use in the laboratory. As the quest for more effective and selective kinase inhibitors continues, the importance of such well-functionalized building blocks is expected to grow.

References

-

PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available at: [Link]

Sources

A Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3), a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a robust, field-proven synthetic protocol, and explores its reactivity and applications as a key intermediate in the development of bioactive molecules, particularly in the context of targeted cancer therapies. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a benzaldehyde core substituted with a bromine atom and an imidazole ring. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable precursor for constructing complex molecular architectures. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the imidazole moiety can engage in coordination chemistry or act as a hydrogen bond donor/acceptor. The bromine atom provides a site for cross-coupling reactions, enabling further molecular elaboration.

Its structural motifs are prevalent in numerous pharmacologically active agents, suggesting its potential as a key intermediate in drug discovery pipelines, particularly for enzyme inhibitors.

Physicochemical and Structural Properties

The key physicochemical properties of this compound are summarized below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

| Property | Value | Source |

| CAS Number | 861932-08-3 | [1][2] |

| Molecular Formula | C₁₀H₇BrN₂O | [1][2] |

| Molecular Weight | 251.08 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 400.7 °C at 760 mmHg (Predicted) | [2] |

| XLogP3 | 1.8 (Predicted) | [2] |

| InChI Key | MWRSHCXIXJNGGF-UHFFFAOYSA-N | [1] |

Recommended Synthesis Protocol

While specific peer-reviewed syntheses for this exact molecule are not widely published, a reliable route can be designed based on established copper-catalyzed N-arylation methods (Ullmann-type reactions)[3]. The following protocol details a proposed synthesis starting from the commercially available 3-Bromo-4-fluorobenzaldehyde.

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromo-4-fluorobenzaldehyde is the logical precursor. The fluorine atom is highly activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group para to it.

-

Catalyst: A copper(I) source is a classic and cost-effective catalyst for Ullmann-type N-arylation of imidazoles.

-

Base: Potassium carbonate (K₂CO₃) is a suitable inorganic base to deprotonate the imidazole N-H, creating the active nucleophile without being overly harsh, which could promote side reactions with the aldehyde.

-

Solvent: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is necessary to achieve the temperatures required for the Ullmann coupling and to ensure solubility of the reactants and the imidazole salt.

-

Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent oxidation of the aldehyde group at elevated temperatures.

Step-by-Step Methodology: Copper-Catalyzed N-Arylation

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask.

-

Reactant Addition: Add 3-Bromo-4-fluorobenzaldehyde (1.0 equivalent) to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate of the crude product should form.

-

Extraction: If a precipitate does not form, or for complete recovery, extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Spectroscopic Characterization (Theoretical)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

Aldehyde Proton (-CHO): A singlet is expected at approximately δ 9.9-10.1 ppm . This downfield shift is characteristic of aldehyde protons due to the strong deshielding effect of the carbonyl group.

-

Benzene Ring Protons:

-

H-2: A doublet is expected around δ 8.1-8.2 ppm . This proton is ortho to the aldehyde and will show a small coupling (J ≈ 2 Hz) to H-6.

-

H-6: A doublet of doublets is expected around δ 7.8-7.9 ppm . This proton is coupled to both H-5 (J ≈ 8-9 Hz) and H-2 (J ≈ 2 Hz).

-

H-5: A doublet is expected around δ 7.4-7.5 ppm . This proton is ortho to the imidazole group and will show a large coupling (J ≈ 8-9 Hz) to H-6.

-

-

Imidazole Ring Protons:

-

H-2': A singlet is expected around δ 7.9-8.0 ppm . This proton is situated between the two nitrogen atoms.

-

H-4'/H-5': Two signals, likely singlets or narrow triplets, are expected between δ 7.2-7.4 ppm .

-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

Carbonyl Carbon (-CHO): δ ~190-192 ppm

-

Aromatic Carbons (Benzene):

-

C-CHO: δ ~135-137 ppm

-

C-Br: δ ~118-120 ppm

-

C-Im: δ ~140-142 ppm

-

Other Ar-C: δ ~128-135 ppm

-

-

Aromatic Carbons (Imidazole):

-

C-2': δ ~138-140 ppm

-

C-4'/C-5': δ ~120-130 ppm

-

Predicted Infrared (IR) Spectrum

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹ .

Chemical Reactivity and Applications

This compound is a trifunctional molecule whose reactivity is dominated by its aldehyde, aryl bromide, and imidazole moieties.

Role as an Intermediate in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[4]. Several approved PARP inhibitors, including Niraparib and Olaparib, feature complex heterocyclic cores built upon substituted aromatic scaffolds[5][6].

The structure of this compound makes it a highly plausible, though not publicly documented, advanced intermediate for the synthesis of novel PARP inhibitors. The imidazole ring is a known pharmacophore in medicinal chemistry, capable of forming key interactions within enzyme active sites[7]. The benzaldehyde can be elaborated into larger ring systems, such as the indazole core found in Niraparib[8], through multi-step sequences often initiated by condensation or cyclization reactions. The bromo-substituent allows for late-stage diversification via palladium-catalyzed cross-coupling reactions to introduce further complexity and modulate pharmacological properties.

Safety and Handling

Based on supplier safety data, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[1].

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere like nitrogen to maintain purity and prevent degradation[1].

Conclusion

This compound is a high-value chemical intermediate with significant potential for applications in medicinal chemistry. Its trifunctional nature provides synthetic chemists with multiple avenues for molecular elaboration, enabling the efficient construction of complex, biologically relevant molecules. The proposed synthetic route offers a reliable method for its preparation, and its structural similarity to precursors of established pharmaceuticals underscores its importance for future drug discovery and development efforts, particularly in the pursuit of novel enzyme inhibitors.

References

-

PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

-

ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available from: [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available from: [Link]

- Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. Available from: [Link]

-

PubChem. 3-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

- Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.

-

PubChem. 3-Bromo-4-hydroxybenzaldehyde. Available from: [Link]

-

PubMed. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]

-

National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

- Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....

Sources

- 1. This compound | 861932-08-3 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]

- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde molecular structure and weight

An In-depth Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol, and its significant application as a precursor for kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound possesses a unique trifunctionalized structure: a benzaldehyde ring, a bromine atom, and an imidazole moiety. The aldehyde group serves as a versatile handle for forming imines, alcohols, or carboxylic acids. The bromine atom at the meta-position to the aldehyde and ortho to the imidazole ring provides a site for cross-coupling reactions. The imidazole ring, linked at the N-1 position, is a critical pharmacophore in many biologically active molecules.

The planar benzaldehyde and imidazole rings are twisted relative to each other due to steric hindrance, influencing the molecule's conformational dynamics and interaction with biological targets.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 861932-08-3 | [1] |

| Molecular Formula | C₁₀H₇BrN₂O | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 400.7 °C at 760 mmHg | [1] |

| InChIKey | MWRSHCXIXJNGGF-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥98% | |

Synthesis Protocol

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution reaction, a variant of the Ullmann condensation. This procedure utilizes the electron-withdrawing effect of the aldehyde group to activate the aryl fluoride starting material for substitution by imidazole.

Reaction Scheme

Caption: Synthesis of the target compound via Ullmann-type condensation.

Experimental Procedure

This protocol is adapted from a procedure described in the patent literature for the synthesis of p38 kinase inhibitors, demonstrating its utility in a drug discovery context.

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

Step-by-Step Protocol:

-

To a solution of 3-bromo-4-fluorobenzaldehyde (1 equivalent) in DMF, add imidazole (1.2 equivalents) and potassium carbonate (2.5 equivalents).

-

Heat the resulting mixture to 100 °C and stir for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by filtration.

-

Wash the collected solid with water to remove residual DMF and inorganic salts.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mechanistic Insights

The reaction proceeds through a nucleophilic aromatic substitution (SNAᵣ) mechanism. The fluoride atom is an effective leaving group, and its departure is facilitated by the electron-withdrawing aldehyde group, which stabilizes the negatively charged Meisenheimer intermediate. Potassium carbonate acts as a base to deprotonate the N-H of imidazole, forming the imidazolide anion, which is a potent nucleophile. While classic Ullmann reactions use copper catalysts, this specific transformation proceeds effectively without a metal catalyst due to the activated nature of the aryl fluoride.

Spectroscopic Characterization

Verification of the molecular structure is paramount. The following data, particularly the ¹H NMR, provides a definitive fingerprint for the compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum provides a clear diagnostic confirmation of the structure.

-

δ 9.92 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO).

-

δ 8.36 (s, 1H): Corresponds to the C2 proton of the imidazole ring (N-CH-N).

-

δ 8.24 (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the aldehyde group.

-

δ 7.91 (s, 1H): C5 proton of the imidazole ring.

-

δ 7.78 (d, 1H): Aromatic proton on the benzaldehyde ring, meta to the aldehyde group.

-

δ 7.60 (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the bromine.

-

δ 7.18 (s, 1H): C4 proton of the imidazole ring.

-

-

¹³C NMR (Predicted): Key predicted shifts include the aldehyde carbonyl carbon (~191 ppm), carbons of the brominated benzene ring (110-140 ppm), and carbons of the imidazole ring (117-138 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing at m/z 250 and 252. The exact mass is 249.97400.[1]

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for:

-

C=O stretch of the aldehyde at ~1700 cm⁻¹.

-

C=N and C=C stretching of the aromatic and imidazole rings in the 1450-1600 cm⁻¹ region.

-

C-H stretching of the aromatic rings just above 3000 cm⁻¹.

-

Applications in Medicinal Chemistry

This compound is not just a laboratory chemical but a valuable building block in the development of therapeutic agents. Its primary documented use is as a key intermediate in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase .

p38 Kinase Inhibition: The p38 kinase signaling pathway is a crucial regulator of inflammatory responses. Overactivation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The aldehyde functionality of this compound is used to construct more complex side chains that interact with the kinase's active site. For instance, it can undergo reductive amination or other condensation reactions to link the core scaffold to other pharmacophoric groups, ultimately leading to the final drug candidate. The imidazole and substituted phenyl rings are designed to occupy specific pockets within the ATP-binding site of the p38 enzyme.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain the compound's integrity.

-

Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it can be harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store at 2-8°C under an inert atmosphere, such as nitrogen.

References

-

Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. [Link]

-

Organic Syntheses Procedure. Organic-Syntheses.org. [Link]

- Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

Characterization data of the compounds (3a-3r). Royal Society of Chemistry. [Link]

- Method for preparing 3-bromine-4-hydroxy benzaldehyde.

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

synthesis pathway for 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for this compound (CAS 861932-08-3), a valuable heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from retrosynthetic analysis to the mechanistic intricacies of each reaction stage. We present a validated two-step synthesis commencing with the electrophilic bromination of 4-fluorobenzaldehyde to yield the key intermediate, 3-bromo-4-fluorobenzaldehyde. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with imidazole to afford the final product. Detailed, field-tested experimental protocols, quantitative data, and safety considerations are provided for researchers, chemists, and professionals in drug development.

Strategic Approach: A Retrosynthetic Analysis

The design of a synthetic pathway begins with a logical deconstruction of the target molecule. For this compound, the most logical disconnection is at the C-N bond between the phenyl ring and the imidazole moiety. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This strategy identifies imidazole as the nucleophile and a suitably activated benzaldehyde as the electrophilic partner. The presence of an electron-withdrawing aldehyde group (-CHO) para to the site of substitution is critical, as it stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[1] A fluorine atom is selected as the optimal leaving group at the C4 position due to its high electronegativity, which enhances the electrophilicity of the reaction site.

This analysis logically leads to 3-bromo-4-fluorobenzaldehyde as the key precursor, which itself can be synthesized from commercially available 4-fluorobenzaldehyde via electrophilic aromatic bromination.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Key Precursor, 3-Bromo-4-fluorobenzaldehyde

The synthesis of the target molecule hinges on the availability of the key precursor, 3-bromo-4-fluorobenzaldehyde. This intermediate is efficiently prepared via the selective bromination of 4-fluorobenzaldehyde.

Reaction Scheme & Mechanistic Insight

The introduction of a bromine atom onto the 4-fluorobenzaldehyde ring is an electrophilic aromatic substitution reaction. The existing substituents—a fluorine atom and an aldehyde group—dictate the position of the incoming electrophile. Both are ortho-, para-directing groups. However, the aldehyde group is strongly deactivating, while the fluorine atom is weakly deactivating. The position ortho to the activating fluorine and meta to the deactivating aldehyde group (C3) is the most favorable site for substitution. The reaction typically employs a Lewis acid catalyst, such as zinc bromide or aluminum chloride, to polarize the bromine molecule (Br2), generating a potent electrophile (Br+) that attacks the electron-rich aromatic ring.[2][3]

Detailed Experimental Protocol

This protocol is synthesized from established industrial and laboratory procedures.[4][5]

-

Inert Atmosphere Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HBr gas).

-

Reagent Charging: The flask is charged with 65% oleum (fuming sulfuric acid) and cooled in an ice-water bath. Catalytic amounts of iodine and zinc bromide are added under continuous stirring and a nitrogen blanket.[5]

-

Substrate Addition: 4-Fluorobenzaldehyde is added dropwise from the dropping funnel, ensuring the internal temperature is maintained below 30°C.

-

Bromination: Molecular bromine (Br2) is added dropwise over several hours, again maintaining a low temperature. The reaction mixture will typically change color as the reaction progresses.

-

Reaction Completion & Monitoring: After the addition is complete, the reaction is allowed to warm to a specified temperature (e.g., 40°C) and stirred for an additional 1-2 hours to ensure complete conversion.[4] Progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Quenching & Extraction: The reaction mixture is carefully quenched by pouring it slowly onto crushed ice. The aqueous mixture is then extracted multiple times with a suitable organic solvent, such as toluene or dichloromethane.

-

Work-up: The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washes with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford 3-bromo-4-fluorobenzaldehyde as a pale yellow oil or solid.[3]

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (relative to Substrate) | Typical Quantity (for 1 mol scale) | Purpose |

| 4-Fluorobenzaldehyde | 1.0 | 124.1 g | Starting Material |

| 65% Oleum | - | ~900 g | Solvent/Dehydrating Agent |

| Zinc Bromide (ZnBr2) | ~0.01 | ~2.25 g | Lewis Acid Catalyst |

| Iodine (I2) | ~0.005 | ~1.27 g | Catalyst |

| Bromine (Br2) | 1.0 - 1.2 | 160 - 192 g | Brominating Agent |

| Temperature | - | <30°C (addition), 40°C (reaction) | Reaction Control |

| Reaction Time | - | 4-6 hours | To ensure completion |

| Expected Yield | - | >90% | - |

Part II: Synthesis of this compound

With the key precursor in hand, the final step involves the formation of the C-N bond through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme & Mechanistic Insight

In this crucial step, imidazole acts as the nucleophile, attacking the carbon atom bearing the fluorine. The reaction proceeds via a two-step addition-elimination mechanism.[6]

-

Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of imidazole attacks the electron-deficient C4 position of 3-bromo-4-fluorobenzaldehyde. This is the rate-determining step. The strong electron-withdrawing effect of the para-aldehyde group is essential for this step, as it stabilizes the resulting anionic intermediate, known as a Meisenheimer complex.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group. A mild base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to neutralize the hydrofluoric acid (HF) byproduct and drive the reaction to completion. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the cation of the base and increase the nucleophilicity of the imidazole.[7]

Caption: Workflow of the SNAr addition-elimination mechanism.

Detailed Experimental Protocol

-

Reagent Setup: To a dry, inert-atmosphere flask, add 3-bromo-4-fluorobenzaldehyde, imidazole, and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF or DMSO via a syringe.

-

Reaction Conditions: Heat the stirred mixture to a temperature between 80-120°C. The optimal temperature may require empirical determination.

-

Monitoring: Monitor the reaction's progress using TLC, looking for the consumption of the starting material. The reaction is typically complete within 12-24 hours.[8]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. The product may precipitate as a solid.

-

Extraction: If the product does not precipitate or to recover all material, extract the aqueous mixture several times with a suitable organic solvent like ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with water and brine to remove residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (relative to Substrate) | Purpose |

| 3-Bromo-4-fluorobenzaldehyde | 1.0 | Electrophilic Substrate |

| Imidazole | 1.2 - 1.5 | Nucleophile |

| Potassium Carbonate (K2CO3) | 2.0 | Base |

| Anhydrous DMF | - | Solvent |

| Temperature | 80 - 120°C | Reaction Control |

| Reaction Time | 12 - 24 hours | To ensure completion |

| Expected Yield | ~70-85% | - |

Safety and Handling

-

Bromine & Oleum: Both are highly corrosive and toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

DMF/DMSO: These are polar aprotic solvents that can facilitate the absorption of other chemicals through the skin. Handle with care and appropriate gloves.

-

Pressure: The generation of HBr gas during bromination can cause pressure buildup. Ensure the reaction vessel is properly vented through a scrubber.

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step process. The pathway, involving an initial electrophilic bromination followed by a mechanistically well-understood nucleophilic aromatic substitution, is efficient, high-yielding, and scalable. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this important chemical intermediate for applications in pharmaceutical discovery and advanced materials.

References

-

Acta Crystallographica Section E: Crystallographic Communications. "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)". Available at: [Link]

-

PrepChem. "Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde". Available at: [Link]

-

ResearchGate. "Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A)". Available at: [Link]

- Google Patents. "Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde".

- Google Patents. "Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals".

-

MDPI. "Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide". Available at: [Link]

-

PrepChem. "Synthesis of 3-bromobenzaldehyde". Available at: [Link]

- Google Patents. "Method of synthesis of 3-bromo-4-hydroxybenzaldehyde".

-

Organic Syntheses. "p-BROMOBENZALDEHYDE". Available at: [Link]

-

National Institutes of Health. "Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies". Available at: [Link]

-

Patsnap. "Synthesis method of 3-bromo-4-fluorobenzaldehyde". Available at: [Link]

-

Taylor & Francis Online. "Design, synthesis and evaluation of 3-(imidazol- 1-ylmethyl)indoles as antileishmanial agents. Part II". Available at: [Link]

-

Semantic Scholar. "Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure". Available at: [Link]

-

National Institutes of Health. "Concerted Nucleophilic Aromatic Substitutions". Available at: [Link]

-

Semantic Scholar. "The preparation of some heteroaromatic and aromatic aldehydes". Available at: [Link]

-

PrepChem. "Synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide". Available at: [Link]

-

CNKI. "Improvement of the process for synthesis of 3-bromo-4-hydroxybenzaldehyde". Available at: [Link]

- Google Patents. "Synthetic method of 3-bromo-4-fluorobenzaldehyde".

-

PubChem. "3-Bromo-4-fluorobenzaldehyde". Available at: [Link]

-

ResearchGate. "Nucleophilic Aromatic Substitution". Available at: [Link]

-

The Journal of Steroid Biochemistry and Molecular Biology. "Synthesis of 1α,25-dihydroxyvitamin D3 analogues with α-hydroxyalkyl substituents at C12". Available at: [Link]

Sources

- 1. Ambeed [ambeed.com]

- 2. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established laboratory best practices to offer actionable insights and protocols. The focus is on understanding the "why" behind safety procedures, grounded in the chemical nature of the compound.

Section 1: Compound Profile and Hazard Synopsis

This compound is a substituted aromatic aldehyde. Its structure, featuring a brominated benzene ring, an aldehyde group, and an imidazole moiety, suggests its utility as a versatile intermediate in medicinal chemistry and materials science. However, these same functional groups are the primary drivers of its potential hazards.

Key Structural Features and Associated Risks:

-

Halogenated Aromatic Ring: The bromo-substituted ring increases the compound's reactivity and introduces potential for environmental persistence. Halogenated organics require specific disposal protocols.[1][2][3]

-

Aldehyde Group: Aldehydes are often irritants and can be reactive. This functional group is a key point for understanding potential incompatibilities and toxicological interactions.

-

Imidazole Moiety: While a common heterocyclic structure in biologically active molecules, it contributes to the compound's overall chemical properties and potential toxicological profile.

Physicochemical & Identifier Data

A summary of the core identification and physical properties is essential for proper handling and experimental planning.

| Property | Value | Source |

| CAS Number | 861932-08-3 | [4] |

| Molecular Formula | C10H7BrN2O | [5] |

| Molecular Weight | 251.08 g/mol | [5] |

| Physical Form | Solid | |

| Boiling Point | 400.7°C at 760 mmHg | [5] |

| Storage Temperature | 2-8°C, under nitrogen |

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a clear, immediate understanding of the primary hazards. For this compound, the classification indicates moderate acute hazards that demand careful handling.

| Pictogram | Code | Hazard Statement | Classification |

| GHS07 | H302 | Harmful if swallowed. | Acute toxicity, Oral (Category 4) |

| GHS07 | H315 | Causes skin irritation. | Skin irritation (Category 2) |

| GHS07 | H319 | Causes serious eye irritation. | Eye irritation (Category 2A) |

| GHS07 | H335 | May cause respiratory irritation. | Specific target organ toxicity — single exposure (Category 3), Respiratory system |

Source: Sigma-Aldrich, ECHA via PubChem[6][7]

This profile is typical for substituted benzaldehydes and halogenated aromatic compounds, which are known to cause irritation to the skin, eyes, and respiratory tract.[8][9][10]

Section 2: Risk Assessment and Exposure Control

A proactive approach to safety begins with a thorough risk assessment before any experimental work. The following workflow should be adopted.

Hazard Assessment Workflow

Caption: Workflow for assessing risks before handling the compound.

Engineering Controls

The primary engineering control for handling this compound, especially in its solid, dusty form, is a properly functioning chemical fume hood.[1][2] This minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[1][9][10] All manipulations, including weighing, transferring, and preparing solutions, should be performed within the hood.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense. The choice of PPE must be deliberate and based on the specific task being performed.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4] For procedures with a higher risk of splashing, such as transferring solutions or working under pressure, a full-face shield should be worn in addition to goggles.[11]

-

Skin Protection: A lab coat and closed-toe shoes are required.[2] Nitrile gloves are recommended for incidental contact.[11][12] Given that many organic solvents can be absorbed through the skin, it's crucial to select gloves with an appropriate thickness and breakthrough time for any solvents being used.[3] Always inspect gloves for tears before use and wash hands thoroughly after removal.[8][11]

-

Respiratory Protection: When engineering controls (like a fume hood) are not available or are insufficient to control exposure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]

Section 3: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is crucial for minimizing risk.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on a lab coat, safety goggles, and appropriate gloves.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain dust.[4] Use non-sparking tools to prevent electrostatic discharge.[5]

-

Dissolution: When making solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Wash glassware with a suitable solvent, collecting the rinsate as hazardous waste.[1]

-

Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands immediately and thoroughly with soap and water.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] A recommended storage temperature is 2-8°C.

-

Atmosphere: Storing under an inert atmosphere, such as nitrogen, is advised to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and foodstuffs.[13][14]

Disposal Protocol

As a halogenated organic compound, this compound requires specific disposal procedures.

-

Waste Segregation: Do NOT dispose of this compound or its solutions down the drain.[2][14] All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[1][2][3][12]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of its contents.[1]

-

Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[1]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

Emergency Response Flowchart

Caption: Decision-making flowchart for first aid response.

First-Aid Measures

-

Inhalation: Move the victim to fresh air.[4][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with large amounts of water for at least 15 minutes.[8][10] Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][10] Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[8][10] If the person is conscious, have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.[8]

Spill Response

For a small spill, and only if you are trained to do so:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Prevent further leakage if it is safe to do so.[4]

-

Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[4][14]

-

Clean the affected area thoroughly.

Section 5: Toxicological and Ecotoxicological Profile

While specific toxicological data for this compound is limited, a profile can be inferred from its structural components and data on similar molecules.[4]

-

Human Toxicology: The primary risks are acute irritation to the skin, eyes, and respiratory system, as indicated by the GHS classifications.[9][10] Ingestion is considered harmful.[9] Studies on substituted benzaldehydes suggest they are bioreactive chemicals, and their toxicity can be influenced by the type and position of substituents on the aromatic ring.[15] Some research indicates that benzaldehyde derivatives can interact with proteins like human serum albumin, with the strength of the interaction depending on the substituent's electronic properties.[16] While no specific data is available for this compound, other brominated benzaldehydes are noted to have uninvestigated toxicological properties, warranting a cautious approach.[10]

-

Ecotoxicology: There is no specific data available for the ecotoxicity of this compound.[4] However, as a general principle for synthetic organic compounds, release into the environment should be avoided.[17] Halogenated organic compounds can be persistent in the environment, making proper disposal critical.[1]

References

- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2).

- Echemi. (2019, July 15). Benzaldehyde, 3-bromo-4-(1H-imidazol-1-yl)- Safety Data Sheets.

- Sigma-Aldrich. (n.d.). This compound.

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%.

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet - 4-Bromobenzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 3-Bromobenzaldehyde Safety Data Sheet.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Universidade Federal do Ceará. (2014, April 21). Cytotoxic Evaluation of Substituted Benzaldehydes.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%.

- PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.

- OECD/SIDS. (1994). Exposure Data on Benzaldehyde.

- Echemi. (n.d.). This compound.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Fisher Scientific. (2021, December 25). Safety Data Sheet - Benzaldehyde, 3-bromo-4-fluoro-.

- PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzaldehyde.

- Chemistry LibreTexts. (2020, June 29). Safety.

- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde.

- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 3-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 15650408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. carlroth.com [carlroth.com]

Introduction: The Significance of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key building block in medicinal chemistry and materials science. As experimental data for this specific molecule is not widely published, this document synthesizes predicted data with field-proven methodologies to offer a robust framework for its analysis. This approach ensures that researchers, scientists, and drug development professionals can confidently identify and verify this compound.

This compound is a heterocyclic aromatic compound with significant potential in drug discovery and organic synthesis. Its structure incorporates three key functional groups: a benzaldehyde moiety, a bromine atom, and an imidazole ring. This unique combination makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications, including as inhibitors of various enzymes or as scaffolds for novel ligands.

The aldehyde group serves as a reactive handle for a multitude of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity. The imidazole ring is a common feature in many biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.

Given its potential, rigorous characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide will focus on the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Identification

A summary of the key identifiers for this compound is provided below.

| Identifier | Value |

| Molecular Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 251.08 g/mol |

| CAS Number | 1207175-96-3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are typically generated using computational algorithms that model the magnetic environment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |

| Imidazole-H | 7.8 - 8.0 | Singlet (s) | N/A |

| Aromatic-H | 7.7 - 7.9 | Doublet (d) | ~1.5 |

| Imidazole-H | 7.2 - 7.4 | Singlet (s) | N/A |

| Aromatic-H | 7.1 - 7.3 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| Imidazole-H | 7.0 - 7.2 | Singlet (s) | N/A |

| Aromatic-H | 6.8 - 7.0 | Doublet (d) | ~8.0 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts provide insight into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 192 |

| Aromatic (C-Br) | 118 - 120 |

| Aromatic (C-CHO) | 134 - 136 |

| Aromatic (C-Im) | 140 - 142 |

| Aromatic (CH) | 128 - 135 |

| Imidazole (CH) | 115 - 135 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a solid organic compound like this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often a good starting point for polar, aromatic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrum

For this compound, the most informative data will come from a high-resolution mass spectrometer (HRMS).

-

Expected Ion: [M+H]⁺ (protonated molecule)

-

Monoisotopic Mass: 250.9796 (for C₁₀H₈BrN₂O⁺)

-

Isotopic Pattern: A characteristic isotopic pattern for bromine will be observed, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol for MS Data Acquisition

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

Materials:

-

A dilute solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile).

-

Solvents for mobile phase (e.g., methanol, water, acetonitrile with 0.1% formic acid).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Use positive ion mode ESI to generate the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1690 - 1710 | Strong |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N (Imidazole) | 1250 - 1350 | Medium |

| C-Br | 500 - 600 | Medium to Strong |

Experimental Protocol for IR Data Acquisition

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Scan: Acquire a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Validation and Quality Control

A multi-technique approach is essential for the unambiguous identification and quality control of this compound.

Caption: A multi-technique approach for data validation and structural confirmation.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem - this compound: National Center for Biotechnology Information. PubChem Compound Summary for CID 53393527. [Link]

-

Molport - this compound: Molport. Compound Summary for MolPort-009-026-608. [Link]

- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard textbook for the theory and practice of spectroscopic techniques.

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS): United Nations. [Link]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we present a comprehensive framework for the complete spectral assignment of this molecule. This document serves as a technical resource for scientists engaged in the synthesis, characterization, and application of complex aromatic and heterocyclic systems.

Introduction and Molecular Structure

This compound is a substituted aromatic aldehyde featuring both a halogen and a heterocyclic moiety. The unique electronic environment created by the interplay of the electron-withdrawing aldehyde and bromine groups, alongside the distinct aromatic character of the imidazole ring, results in a nuanced and informative NMR spectrum. Accurate interpretation of this spectrum is paramount for verifying the compound's identity, purity, and for understanding its electronic structure, which can influence its reactivity and biological activity.

For clarity throughout this guide, the following IUPAC numbering system for the molecule will be used:

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol: NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental parameters are recommended. This protocol is a self-validating system designed to yield unambiguous spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the compound and avoiding the exchange of labile protons, ensuring all signals are observable.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The signals are distributed across the aromatic and aldehyde regions, with distinct chemical shifts and coupling patterns that allow for complete assignment.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.98 | Singlet (s) | - | 1H | H-CHO |

| 8.35 | Singlet (s) | - | 1H | H2' |

| 8.21 | Doublet (d) | 2.1 | 1H | H2 |

| 7.95 | Doublet of doublets (dd) | 8.5, 2.1 | 1H | H6 |

| 7.82 | Singlet (s) | - | 1H | H5' |

| 7.70 | Doublet (d) | 8.5 | 1H | H5 |

| 7.25 | Singlet (s) | - | 1H | H4' |

Detailed Signal Interpretation:

-

Aldehyde Proton (H-CHO, δ 9.98): This proton appears as a sharp singlet significantly downfield. Its extreme deshielding is characteristic of aldehyde protons, caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[4]

-

Benzene Ring Protons (H2, H5, H6):

-

H2 (δ 8.21): This proton is a doublet, coupling only with H6 (meta-coupling, J ≈ 2.1 Hz). It is strongly deshielded due to its ortho position relative to the electron-withdrawing aldehyde group and its meta position to the bromine.

-

H6 (δ 7.95): This signal appears as a doublet of doublets. It exhibits a larger ortho-coupling with H5 (J ≈ 8.5 Hz) and a smaller meta-coupling with H2 (J ≈ 2.1 Hz).

-

H5 (δ 7.70): This proton is a doublet, showing only ortho-coupling to H6 (J ≈ 8.5 Hz). It is the most upfield of the benzaldehyde protons, being furthest from the strongly deshielding aldehyde group.

-

-

Imidazole Ring Protons (H2', H4', H5'):

-

H2' (δ 8.35): This proton is the most deshielded of the imidazole protons. Its position between two electronegative nitrogen atoms causes a significant downfield shift. It appears as a singlet due to the lack of adjacent protons.

-

H5' (δ 7.82) and H4' (δ 7.25): These protons also appear as singlets. Their chemical shifts are characteristic of protons on an imidazole ring attached to an aromatic system.

-

Caption: ¹H-¹H spin-spin coupling network on the benzaldehyde ring.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eleven distinct signals, corresponding to the ten carbon atoms of the core structure and the aldehyde carbon. The chemical shifts are indicative of the electronic environment and hybridization of each carbon atom.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 191.8 | C-CHO | Carbonyl carbon, highly deshielded. |

| 141.2 | C4 | Attached to the electronegative imidazole nitrogen. |

| 138.0 | C2' | Imidazole carbon between two nitrogens.[5] |

| 136.5 | C6 | Aromatic CH carbon. |

| 134.1 | C2 | Aromatic CH carbon ortho to CHO group. |

| 131.9 | C5 | Aromatic CH carbon. |

| 130.5 | C5' | Imidazole CH carbon. |

| 126.3 | C1 | Quaternary carbon attached to CHO. |

| 122.0 | C3 | Quaternary carbon attached to Bromine.[6] |

| 118.8 | C4' | Imidazole CH carbon. |

Detailed Signal Interpretation:

-

Carbonyl Carbon (C-CHO, δ 191.8): This signal is the furthest downfield, a characteristic feature of aldehyde and ketone carbonyl carbons due to sp² hybridization and direct bonding to an electronegative oxygen atom.

-

Aromatic Carbons (C1-C6):

-

The carbons directly attached to heteroatoms (C3-Br and C4-N) are observed at δ 122.0 and δ 141.2, respectively. The influence of bromine on the chemical shift is complex, involving electronegativity and heavy atom effects.[6][7] The carbon attached to nitrogen (C4) is significantly deshielded.

-

The quaternary carbon C1 is found at δ 126.3 ppm.

-

The protonated aromatic carbons (C2, C5, C6) appear in the typical range of δ 131-137 ppm.

-

-

Imidazole Carbons (C2', C4', C5'):

Conclusion

The comprehensive analysis of the 1D NMR spectra provides a definitive structural confirmation of this compound. The distinct chemical shifts of the aldehyde proton, the coupling patterns of the trisubstituted benzene ring, and the characteristic signals of the imidazole moiety all concur to validate the proposed structure. This guide establishes a reliable spectroscopic benchmark for this compound, offering researchers a detailed reference for quality control, reaction monitoring, and further scientific investigation.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical Techniques and Research. Retrieved from [Link]

-

Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

SlideShare. (2024). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Modgraph. (1997). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

MDPI. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

-

ResearchGate. (2019). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

Chegg.com. (2022). Solved Need help with this 1H NMR Spectrum of Benzaldehyde. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

-

PubMed. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]